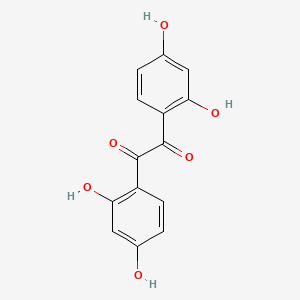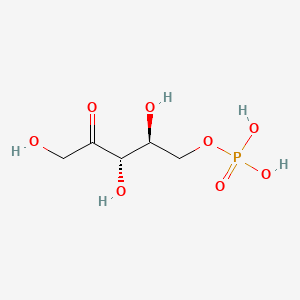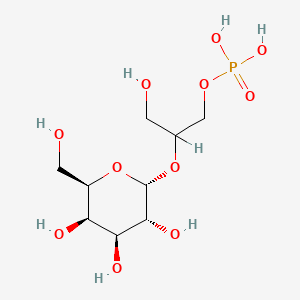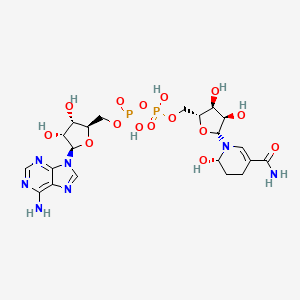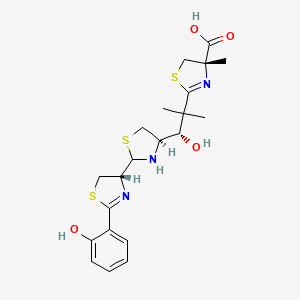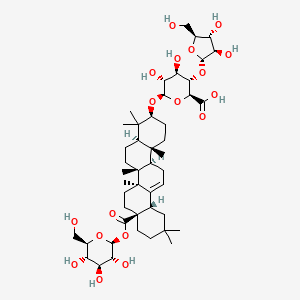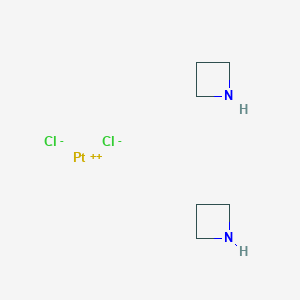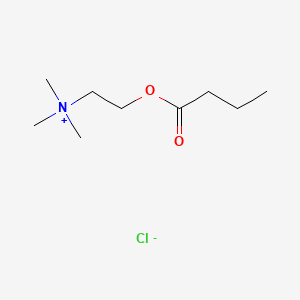
Butyrylcholine chloride
Vue d'ensemble
Description
Butyrylcholine chloride is a chemical compound related to acetylcholine, a neurotransmitter, and is involved in the hydrolysis of esters of choline. This compound is of significant interest in neurobiology due to its unique enzymatic properties and widespread distribution in the nervous system, suggesting its involvement in neural function and possibly in neurodegenerative diseases (Darvesh, Hopkins, & Geula, 2003).
Synthesis Analysis
This compound's synthesis has been explored in various studies, focusing on its formation from basic chemical reactions. For example, the reaction of butyryl chloride with ethynylbenzene in the presence of AlCl3 has been shown to produce a novel polycarbocycle core, demonstrating the compound's complex synthesis pathways (Zinchenko, Kobelevskaya, & Popov, 2023).
Molecular Structure Analysis
The molecular structure of this compound and similar compounds has been elucidated through various spectroscopic methods. For instance, X-ray crystallography revealed the hydrogen bonding network and hydrophobic interactions between n-butyl groups of 1-butyl-3-methylimidazolium chloride, providing insights into the ionic liquid structure which may partially exist in the ionic liquid state of this compound (Saha, Hayashi, Kobayashi, & Hamaguchi, 2003).
Chemical Reactions and Properties
The chemical reactions involving this compound often result in the formation of complex molecules with unique properties. The compound's role in facilitating hydrogen bonding and its interaction with other chemical entities underline its chemical versatility and relevance in various chemical reactions (Remsing, Swatloski, Rogers, & Moyna, 2006).
Physical Properties Analysis
Research into the physical properties of compounds related to this compound, such as 1-butyl-3-methylimidazolium chloride, reveals characteristic features like wide pre-melting ranges and excessive supercooling, shedding light on the dynamic behavior of the butyl group's conformations (Nishikawa et al., 2007).
Chemical Properties Analysis
The chemical properties of this compound, particularly its solvation and dissolution mechanisms in ionic liquids, have been the focus of several studies. These investigations provide a deeper understanding of the interactions between the compound and other chemical entities, highlighting its role in the formation of complex molecular structures (Remsing et al., 2006).
Applications De Recherche Scientifique
1. Biosensor Development
Butyrylcholine chloride is utilized in the development of biosensors. For instance, sensitive disposable potentiometric sensors for determining organophosphorus pesticides like ethion and its degradation residues have been constructed using this compound. These sensors are based on a multi-walled carbon nanotube-polyvinyl chloride composite incorporated with α-cyclodextrin ionophore for butyrylcholine determination. Butyrylcholinesterase (BuChE) activity is measured through monitoring the butyrylcholine hydrolysis using these sensors (Khaled et al., 2014).
2. Analytical Reagent in Biochemical Studies
This compound preparations from horse blood serum are widely used in research and as an analytical reagent for determining biologically active substances. Its high sensitivity to organophosphorous inhibitors, which are toxic to warm-blooded animals, is particularly important. The influence of substances like octanol on the reactive capacity of horse serum butyrylcholinesterase to butyrylcholine and other compounds has been studied, highlighting its role in biochemical research (Kuznetsova et al., 2013).
3. Enzyme Assays and Inhibitor Phenotyping
This compound is involved in enzyme assays and inhibitor phenotyping, which can help identify patients at risk of prolonged paralysis following administration of neuromuscular blocking agents. It is a good diagnostic marker for intoxication with pesticides and nerve agents. This compound aids in the in vitro characterization of cholinesterases, their toxins, and drugs. The dilution factor of serum in the assay influences the results, highlighting the need for standardized procedures in measuring butyrylcholinesterase activity (Jońca et al., 2015).
4. Biological Imaging and Pesticide Residue Detection
This compound is significant in the development of chemical tools for butyrylcholinesterase (BChE) detection, which is pivotal as a biomarker of health, especially in liver conditions and neurodegenerative diseases. Techniques leveraging BChE enzymatic reactions for highly sensitive detection have been developed, with applications ranging from disease diagnosis, particularly Alzheimer's disease, to the determination of trace pesticide residues (Zhang et al., 2021).
Mécanisme D'action
Safety and Hazards
Butyrylcholine chloride is flammable and containers may explode when heated . It causes burns of eyes, skin, and mucous membranes . Vapors may form explosive mixtures with air . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
Orientations Futures
Research in the field of choline biology and its role in human health is ongoing . Future directions include the development of temperature-based point-of-care testing (POCT) for butyrylcholinesterase detection . This could bring a new horizon for the development of clinical butyrylcholinesterase detection .
Propriétés
IUPAC Name |
2-butanoyloxyethyl(trimethyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20NO2.ClH/c1-5-6-9(11)12-8-7-10(2,3)4;/h5-8H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOBYGVZILHVOO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3922-86-9 (Parent) | |
| Record name | 2-Butyryloxyethyltrimethylammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002963782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40952094 | |
| Record name | 2-(Butanoyloxy)-N,N,N-trimethylethan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40952094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855914 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
2963-78-2 | |
| Record name | Butyrylcholine chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2963-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butyryloxyethyltrimethylammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002963782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyrylcholine chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70378 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Butanoyloxy)-N,N,N-trimethylethan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40952094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-butyryloxyethyltrimethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.091 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Butyrylcholine chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HA8BW33DQF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Butyrylcholine chloride interact with its target and what are the downstream effects?
A1: this compound acts as a substrate for the enzyme butyrylcholinesterase (BChE) [, , ]. BChE hydrolyzes this compound into butyric acid and choline []. This enzymatic reaction is often used in biosensor applications to detect organophosphates, which inhibit BChE activity [].
Q2: What is the structural characterization of this compound?
A2:
- Spectroscopic Data: While the provided abstracts don't include specific spectroscopic data, techniques like NMR [] can be used to characterize the structure and dynamics of this compound.
Q3: How is this compound used in biosensors?
A3: this compound serves as a key component in potentiometric biosensors designed to detect α-chaconine []. The biosensor utilizes the inverse inhibition of butyrylcholinesterase by α-chaconine. By measuring the changes in enzymatic activity upon exposure to α-chaconine, the biosensor can quantify the concentration of this toxic compound [].
Q4: Are there any known effects of this compound on cell differentiation?
A4: Research suggests that this compound, alongside sodium butyrate, can mildly increase acetylcholinesterase (AchE) activity in mouse erythroleukemia (MEL) cells []. This finding indicates a potential role of this compound in influencing megakaryocytic differentiation, although this effect appears less pronounced than its role as a BChE substrate [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(6R,7R)-3-[(4-carbamoyl-1-pyridin-1-iumyl)methyl]-8-oxo-7-[(1-oxo-2-thiophen-2-ylethyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1219782.png)



